1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-2-16-30-21-17-28(20-10-8-18(24)9-11-20)25-22(21)23(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJSCUHAGTZSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl and propoxy groups, and the coupling with the phenylpiperazine moiety. Typical reaction conditions might include:
Formation of the pyrazole ring: This could involve the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the fluorophenyl group: This might be achieved through a nucleophilic aromatic substitution reaction.
Coupling with phenylpiperazine: This step could involve a condensation reaction or a nucleophilic substitution.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a particular enzyme, it might inhibit or activate the enzyme’s activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved would be those related to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole Derivatives with Aryl and Alkoxy Substituents
The pyrazole ring in the target compound is substituted with a 4-fluorophenyl group and a propoxy chain. Similar compounds include:
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): This analog replaces the propoxy group with a carbaldehyde and lacks the piperazine moiety. Crystallographic data confirm the planar pyrazoline structure, highlighting how electron-withdrawing groups (e.g., fluorine) stabilize the ring .
- 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)-phenyl)-1H-pyrazole-4-carbaldehyde (): The propargyloxy substituent introduces alkyne reactivity, contrasting with the saturated propoxy group in the target compound. This difference may influence metabolic stability, as alkynes are prone to oxidative degradation .
Key Comparison:
Piperazine-Linked Compounds
The 4-phenylpiperazine moiety in the target compound is a common pharmacophore in central nervous system (CNS) ligands. Notable analogs include:
- 1-(4-Nitrobenzyl)-4-phenylpiperazine (): This derivative replaces the pyrazole-carbonyl group with a nitrobenzyl substituent. The nitro group introduces strong electron-withdrawing effects, which may reduce CNS bioavailability due to increased polarity [7], [13].
- 1-(4-Fluorophenyl)-4-(2H-indazol-3-ylcarbonyl)piperazine (): The indazole carbonyl group provides a rigid aromatic system, contrasting with the pyrazole in the target compound. Indazole derivatives often exhibit enhanced metabolic stability [12].
Key Comparison:
Fluorophenyl-Containing Analogs
Fluorine substitution is critical for modulating pharmacokinetics. Examples include:
- 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine (): Replaces pyrazole with a thiazole ring.
- 1-(4-Fluorophenyl)-4-(2H-indazol-3-ylcarbonyl)piperazine (): Demonstrates how fluorophenyl groups enhance membrane permeability while maintaining moderate solubility [12].
Impact of Fluorine:
- The 4-fluorophenyl group in the target compound contributes to: Electron-withdrawing effects, stabilizing the pyrazole ring. Increased lipophilicity, enhancing passive diffusion across membranes. Resistance to oxidative metabolism, prolonging half-life compared to non-fluorinated analogs [1], [12].
Physicochemical Data
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~425 g/mol (estimated) | 296.3 g/mol | 326.3 g/mol |
| logP (Predicted) | ~3.5 | ~2.8 | ~2.2 |
| Hydrogen Bond Acceptors | 6 | 3 | 5 |
The higher logP of the target compound suggests superior membrane permeability compared to polar analogs like ’s nitrobenzyl derivative [7].
Biological Activity
1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H23FN4O3 |
| Molecular Weight | 374.41 g/mol |
| CAS Number | 1170377-80-6 |
The precise mechanism of action for this compound remains largely unexplored in the literature. However, similar compounds have been associated with various biological activities, including:
- Receptor Modulation : Compounds with pyrazole structures often interact with neurotransmitter receptors, potentially influencing pathways related to pain and inflammation.
- Enzyme Inhibition : The presence of specific functional groups may allow this compound to inhibit certain enzymes involved in metabolic pathways.
Biological Activity
Research into the biological activity of this compound is limited but suggests several potential therapeutic applications:
Antinociceptive Effects
Studies have indicated that pyrazole derivatives can exhibit analgesic properties through their action on neurotensin receptors (NTS). For instance, compounds similar to this one have shown effectiveness in relieving pain associated with various nociceptive modalities, including thermal and mechanical stimuli .
Antitumor Activity
Similar pyrazole compounds have been investigated for their anticancer properties. The structural features of these compounds may allow them to interfere with cancer cell proliferation or induce apoptosis in malignant cells. Research into related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo.
Anti-inflammatory Properties
Given the structural similarities to other known anti-inflammatory agents, it is plausible that this compound may exhibit similar effects. Pyrazole derivatives are often studied for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines or mediators.
Case Studies
While specific case studies on this compound are scarce, analogous compounds provide insights into its potential applications:
- Study on Pyrazole Derivatives : A study demonstrated that a series of pyrazole derivatives exhibited significant analgesic effects in animal models, suggesting that modifications to the pyrazole ring can enhance biological activity .
- Antitumor Research : Another research highlighted the anticancer activity of a structurally similar compound that inhibited cell proliferation in breast cancer cell lines, indicating potential pathways for further investigation with this compound.
Q & A
Basic Synthesis
Q: What are the critical steps and reaction conditions for synthesizing 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine? A: Synthesis involves multi-step reactions, including:
- Coupling reactions to attach the pyrazole and piperazine moieties under controlled temperatures (60–80°C) and anhydrous conditions .
- Protection/deprotection strategies for functional groups (e.g., propoxy group introduction via nucleophilic substitution) .
- Solvent selection (e.g., dichloromethane or acetonitrile) and catalysts (e.g., CuSO₄ for click chemistry in triazole formation) .
- Purification via flash chromatography or recrystallization to achieve >95% purity .
Advanced Synthesis Optimization
Q: How can reaction yields be optimized for intermediates in multi-step synthesis? A: Key strategies include:
- Real-time monitoring using TLC/HPLC to track reaction progress and terminate at peak yield .
- Temperature modulation (e.g., slow heating for exothermic steps to avoid side reactions) .
- Catalyst optimization (e.g., sodium ascorbate with CuSO₄ for azide-alkyne cycloadditions) .
- Solvent polarity adjustments to enhance intermediate solubility and reduce byproducts .
Basic Characterization
Q: Which analytical methods confirm the structure and purity of this compound? A: Standard protocols involve:
- ¹H/¹³C NMR to verify substituent positions and carbonyl connectivity .
- IR spectroscopy for detecting functional groups (e.g., C=O at ~1700 cm⁻¹) .
- Mass spectrometry (MS) for molecular ion validation .
- HPLC with UV detection to assess purity (>98%) .
Advanced Data Contradiction Analysis
Q: How to address discrepancies in observed vs. expected NMR spectra? A:
- Compare with analogous compounds : Fluorine substituents (e.g., 4-fluorophenyl) cause deshielding in adjacent protons, altering chemical shifts .
- Check stereochemical effects : Piperazine ring conformation may split signals unexpectedly .
- Repeat under deuterated solvents to exclude solvent artifacts .
- Cross-validate with X-ray crystallography if crystalline .
Structure-Activity Relationship (SAR)
Q: Which structural features influence biological activity in pyrazole-piperazine derivatives? A:
- Fluorine substitution on the phenyl ring enhances metabolic stability and target binding .
- Propoxy chain length affects lipophilicity and membrane permeability .
- Piperazine conformation modulates receptor selectivity (e.g., serotonin vs. dopamine receptors) .
- Carbonyl group position on pyrazole impacts hydrogen bonding with enzymes .
Biological Evaluation
Q: What in vitro assays are suitable for preliminary neuroactivity screening? A:
- Radioligand binding assays for neurotransmitter receptors (e.g., 5-HT₁A or D₂) using tritiated ligands .
- Functional cAMP assays to evaluate GPCR modulation .
- CYP450 inhibition studies to assess metabolic stability .
- Kinase profiling (e.g., tyrosine kinases) via fluorescence polarization .
Mechanistic Studies
Q: How to elucidate reaction mechanisms for pyrazole-piperazine backbone formation? A:
- Isotopic labeling : Use ¹³C-labeled carbonyl groups to track acylation steps .
- Kinetic studies : Vary reactant concentrations to determine rate laws for cyclization .
- DFT calculations to model transition states and intermediates .
- Trapping experiments with nucleophiles (e.g., methanol) to isolate reactive intermediates .
Computational Integration
Q: How can computational methods predict optimal reaction pathways? A:
- Quantum chemical calculations (e.g., Gaussian) to map energy profiles for key steps like acylation .
- Machine learning models trained on reaction databases to predict solvent/catalyst combinations .
- Molecular docking to prioritize derivatives with high target affinity .
- Retrosynthetic analysis using software (e.g., ChemAxon) to design feasible routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
